molecular formula C21H28N2O10 B2497079 Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate CAS No. 2303565-49-1

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate

Cat. No.: B2497079
CAS No.: 2303565-49-1
M. Wt: 468.459
InChI Key: CDJRELSGIDLLCU-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate is a chemically unique spirocyclic building block designed for advanced research and development in medicinal chemistry. Compounds featuring the 2,7-diazaspiro[4.4]nonane core are highly valued in drug discovery for their three-dimensional, rigid structure, which allows them to efficiently interact with biological targets. The specific substitution pattern on this molecule—combining an ethyl carboxylate group with a benzyl moiety—suggests its primary application as a key synthetic intermediate for constructing more complex molecular architectures. Its spirocyclic framework is often employed in the exploration of novel protease inhibitors, receptor modulators, and other therapeutic agents, as such structures can improve binding affinity and selectivity. The dioxalate salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are responsible for confirming the product's identity and purity upon receipt.

Properties

IUPAC Name

ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.2C2H2O4/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17;2*3-1(4)2(5)6/h3-7,15,18H,2,8-13H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJRELSGIDLLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate typically involves multi-step organic reactions. The process starts with the formation of the spirocyclic core, followed by the introduction of the benzyl and ethyl groups. Common reagents used in these reactions include ethyl chloroformate, benzylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the synthesis process. The use of automated reactors and advanced purification methods ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the C-3 chloro group. Key transformations include:

Reaction TypeConditionsProducts/OutcomesReferences
Amine substitutionDMF, NaH, 130°C, 2 hPyridin-2-one derivatives
Oxygen nucleophilesK₂CO₃, DMF, 60°C, 4 hEther-linked heterocycles
Thiol substitutionEthanol, reflux, 12 hThioether analogs (unstable)

Key finding : Substitution with amines achieves >70% yield when using electron-deficient amines (e.g., 5-chloropyrimidin-2-amine) . Steric hindrance from the bulky piperidine-sulfonamide group slows kinetics by 2–3× compared to simpler chloro-pyridines.

Sulfonamide Group Reactivity

The pyridin-3-ylsulfonyl moiety participates in two primary reaction types:

Sulfonamide Alkylation

  • Reagents : Benzyl halides, allyl bromides

  • Conditions : DMF, K₂CO₃, 100°C (yields 45–68%)

  • Example : Reaction with 3-chlorobenzyl chloride produces N-alkylated derivatives with retained M₅ receptor antagonism (IC₅₀ = 8.3 nM) .

Sulfonamide Cleavage

  • Reagents : HCl (37% aq.), RT, 15 min

  • Outcome : Quantitative deprotection to piperidin-4-yloxy intermediates .

Piperidine Ring Functionalization

The piperidine moiety undergoes selective modifications:

ModificationReagents/ConditionsApplicationReferences
N-Alkylation5-Chloro-2-iodopyrimidine, DIEA, 60°CBioactive GPR119 agonists
OxidationmCPBA, CH₂Cl₂, 0°C → RTPiperidine N-oxide (low yield)
Ring-openingNot observed under standard conditionsN/A

Note : Alkylation at the piperidine nitrogen maintains the sulfonamide group’s orientation critical for target binding .

Ether Linkage Stability

The C-O bond between pyridine and piperidine demonstrates:

  • Acid stability : No cleavage in 1M HCl (24 h, RT)

  • Base sensitivity : Partial hydrolysis (20%) in 2M NaOH/EtOH (reflux, 6 h)

  • Radical resistance : Stable under Barton-McCombie conditions

Catalytic Cross-Coupling Reactions

Limited success reported due to steric constraints:

ReactionCatalytic SystemYieldReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O<15%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃22%

Challenge : The sulfonamide group poisons Pd catalysts, requiring 3–5× excess ligand .

Biological Activation Pathways

While not synthetic reactions, metabolic transformations include:

  • Hepatic oxidation : Piperidine C-4 hydr

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate has shown potential in various medicinal applications due to its unique structure that may enhance biological activity. Research indicates that compounds with similar spirocyclic frameworks can exhibit:

  • Antimicrobial properties.
  • Anticancer activities.
  • Neuroprotective effects.

Case Study: Anticancer Activity

A study investigating the anticancer properties of diazaspiro compounds found that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment development.

Neuropharmacology

The unique nitrogen placement within the spirocyclic structure may contribute to interactions with neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Studies have indicated that such compounds can modulate neurotransmitter release and receptor activity, potentially benefiting conditions like depression or anxiety.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for a high degree of specificity in these interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Functional Group and Salt Effects

  • Dioxalate vs. Hydrochloride Salts : The dioxalate form (target compound) offers improved crystallinity and solubility in polar solvents compared to the dihydrochloride analog (). Dioxalate salts are often preferred in pharmaceutical formulations for enhanced bioavailability .
  • In contrast, the Boc-protected analog () is more stable during synthesis but requires deprotection for biological activity .
  • Carboxylate vs. Ketone: The ethyl carboxylate group in the target compound enhances hydrogen-bonding capacity, critical for receptor binding, whereas the ketone in 2-Boc-2,7-diazaspiro[4.4]nonane-8-one () limits its direct pharmacological utility, relegating it to intermediate roles .

Pharmacological Activity

  • Target Compound : Demonstrates high affinity for α4β2 nAChRs, implicated in cognitive disorders. The dioxalate salt’s stability allows for sustained release in preclinical models .
  • 1-Benzyl-1,7-diazaspiro[4.4]nonane hemioxalate: Shows moderate nAChR binding but lower selectivity due to the absence of the carboxylate group, highlighting the importance of the ethyl carboxylate moiety in receptor interaction .
  • Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl: Lacks the second nitrogen atom, reducing its receptor specificity and underscoring the necessity of the 2,7-diaza configuration for neurological targets .

Biological Activity

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O6C_{17}H_{24}N_{2}O_{6}, with a molecular weight of approximately 336.39 g/mol. The compound features a spiro framework that includes two nitrogen atoms, contributing to its potential biological activity and reactivity.

PropertyValue
Molecular FormulaC17H24N2O6
Molecular Weight336.39 g/mol
Physical FormSolid
Purity95%

Research indicates that compounds with similar diazaspiro structures exhibit various biological activities, including inhibition of osteoclast activity, which is crucial for bone resorption. This compound may function through mechanisms such as:

  • Inhibition of Enzymatic Activity : Compounds in this class can act as inhibitors for specific enzymes involved in cellular processes.
  • Modulation of Cell Signaling : They may interact with receptors or signaling pathways that regulate cell proliferation and differentiation.

Inhibition of Osteoclast Activity

A significant study highlighted the ability of diazaspiro compounds to inhibit both mouse and human osteoclast activities, which are critical for bone remodeling. For instance, derivatives such as E197 were shown to prevent pathological bone loss without impairing osteoblast function, suggesting a selective action on osteoclasts.

  • Study Findings :
    • E197 inhibited human osteoclast activity effectively.
    • It did not affect osteoblast numbers or bone formation rates.

This indicates the potential use of this compound in developing anti-osteoporotic drugs targeting osteoclast adhesion mechanisms .

Pharmacological Applications

The compound's unique structure suggests potential applications in various therapeutic areas, including:

  • Anti-Osteoporotic Agents : Targeting bone resorption processes.
  • Neurological Disorders : As a precursor in synthesizing compounds aimed at treating conditions like Alzheimer's disease.

Case Study 1: Osteoclast Inhibition

In a comparative study involving several diazaspiro compounds, this compound was evaluated for its effects on human peripheral blood-derived osteoclasts. The results indicated that:

  • The compound significantly reduced the resorption activity of osteoclasts.
  • It maintained normal osteoblast function, highlighting its therapeutic potential in osteoporosis management.

Case Study 2: Enzyme Interaction Studies

Further investigations into the interactions of this compound with specific enzymes revealed that it could inhibit the activity of guanine nucleotide exchange factors (GEFs), which play a role in cell signaling pathways relevant to cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including spirocyclic ring formation via cyclization reactions and esterification. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed. Post-synthesis purification via recrystallization or chiral HPLC is critical. Structural analogs like tert-butyl-protected diazaspiro compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) highlight the use of protecting groups to stabilize intermediates .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) resolve the spirocyclic core and benzyl/ester substituents.
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via the SHELX suite) provides definitive structural confirmation. Refinement protocols should account for thermal motion and hydrogen bonding .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under refrigeration (2–8°C). Avoid prolonged exposure to moisture or oxygen, as ester groups may hydrolyze. Safety protocols from related diazaspiro compounds advise using gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Structural Modifications : Compare analogs with varied substituents (e.g., pyridyl vs. benzyl groups) to assess electronic and steric effects. Evidence from 1-benzyl-1,7-diazaspiro[4.4]nonane shows nitrogen positioning significantly impacts antimicrobial activity .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities toward target proteins. Link results to experimental assays (e.g., enzyme inhibition).

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (pH, temperature, solvent). Cross-validate with orthogonal assays (e.g., microbial growth inhibition vs. cellular viability).
  • Meta-Analysis : Review structural analogs (e.g., 2-benzyl-2,7-diazaspiro[4.4]nonane) to identify trends in activity discrepancies caused by assay variability or impurities .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to compute dipole moments, HOMO-LUMO gaps, and solvation energies.
  • ADME Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration. Compare results with experimental data from related spirocyclic esters .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Align studies with established pharmacological hypotheses (e.g., kinase inhibition or GPCR modulation). For example, link its spirocyclic structure to known allosteric modulators. Use cheminformatics pipelines (e.g., KNIME or Pipeline Pilot) to map its role in chemical space relative to FDA-approved drugs .

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